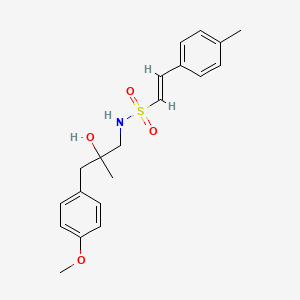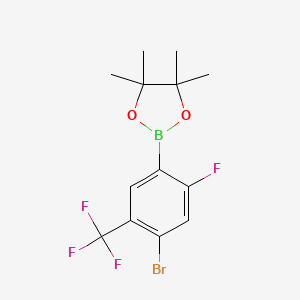
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the phenyl ring, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)aniline with a boronic acid derivative, such as pinacol boronic acid, in the presence of a suitable catalyst and under specific reaction conditions. The reaction typically involves the use of palladium catalysts and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative. It can also undergo other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is widely used in the field of organic chemistry for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound can be used to create fluorescent probes or to study enzyme mechanisms. Its derivatives may also serve as intermediates in the synthesis of biologically active molecules.
Medicine: The compound and its derivatives can be used in the development of new drugs, particularly in the design of kinase inhibitors or other therapeutic agents. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.
Industry: In the chemical industry, this compound is used to produce various intermediates and final products. Its versatility in cross-coupling reactions makes it essential for the synthesis of high-value chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative are key players in the reaction pathway.
Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.
Comparación Con Compuestos Similares
4-Bromo-2-fluoroaniline: Lacks the trifluoromethyl group.
4-Bromo-2-fluorophenylboronic acid: Lacks the pinacol ester group.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions. This combination of functional groups makes it a versatile and valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWHTOKPXUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)
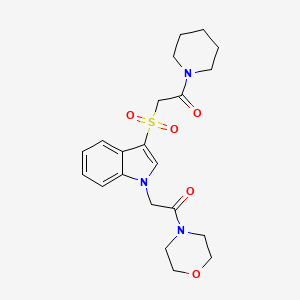
![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
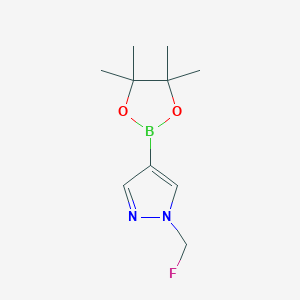
![2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2934654.png)
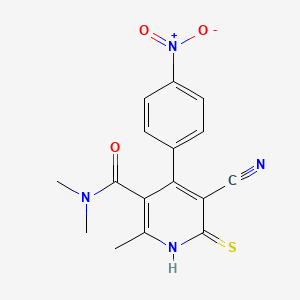
![N-(4-ACETAMIDOPHENYL)-2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]ACETAMIDE](/img/structure/B2934657.png)
![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
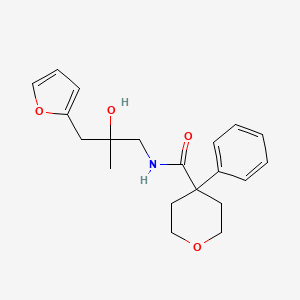
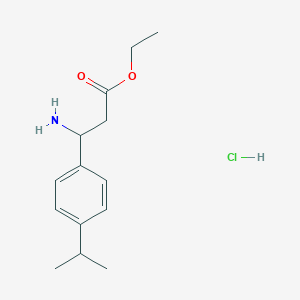
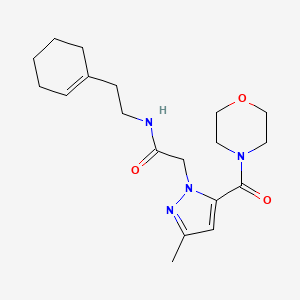
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
